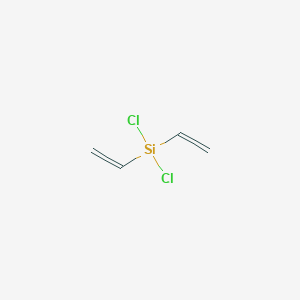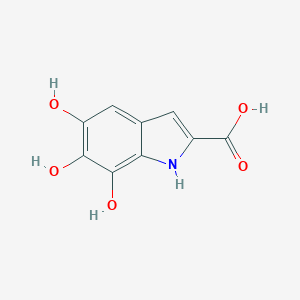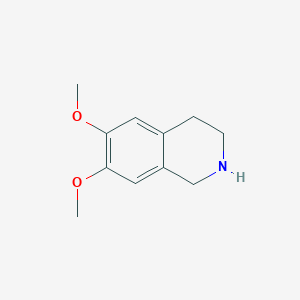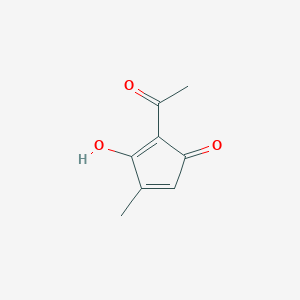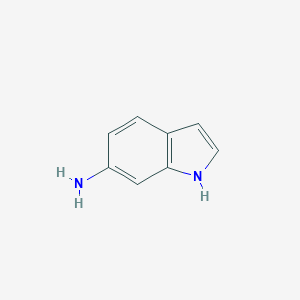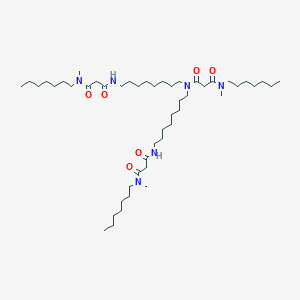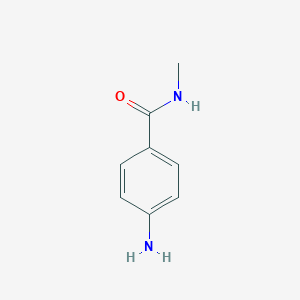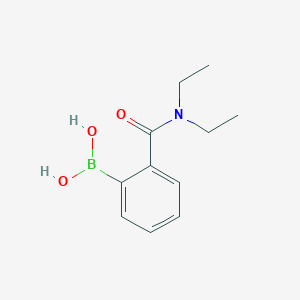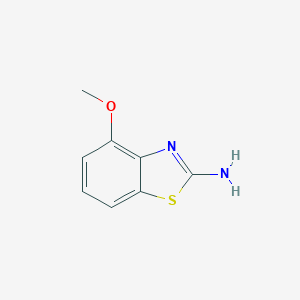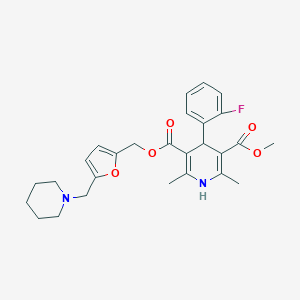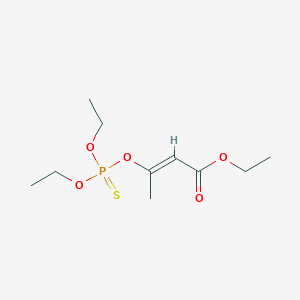
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate, also known as EDPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are known for their diverse biological and chemical properties. In
Mécanisme D'action
The mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is not fully understood, but it is believed to involve the formation of a covalent bond between the phosphorus atom of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and the active site of the target enzyme or protein. This covalent bond formation can lead to the inhibition of the target enzyme or protein, which can have various biological and chemical effects.
Effets Biochimiques Et Physiologiques
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can reduce the growth of cancer cells and can improve the cognitive function of animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its high purity, stability, and efficiency as a catalyst or enzyme inhibitor. The limitations of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the investigation of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. These include the development of new synthesis methods for ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and its derivatives, the investigation of its potential as an anti-cancer agent and enzyme inhibitor, the exploration of its potential applications in materials science, and the investigation of its potential side effects and toxicity. Additionally, the investigation of the mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate involves the reaction of ethyl 3-bromoacrylate with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to yield ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential applications in various fields such as catalysis, drug discovery, and materials science. In catalysis, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to be an efficient catalyst for the synthesis of various organic compounds. In drug discovery, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential as an anti-cancer agent and as an inhibitor of enzymes involved in various diseases. In materials science, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been used as a precursor for the synthesis of metal complexes with potential applications in electronics and optics.
Propriétés
Numéro CAS |
128606-47-3 |
|---|---|
Nom du produit |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
Formule moléculaire |
C10H19O5PS |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-12-10(11)8-9(4)15-16(17,13-6-2)14-7-3/h8H,5-7H2,1-4H3/b9-8+ |
Clé InChI |
MZULHRQPPKQTRY-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/OP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
SMILES canonique |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
Synonymes |
2-butenoic acid-3-(diethoxyphosphinothioyl)ethyl ester RPR 5 RPR V RPR-5 RPR-V |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



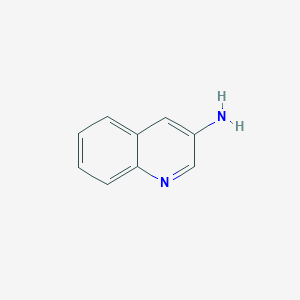
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
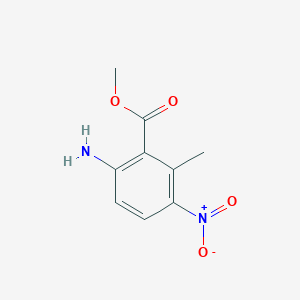
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
